Glufosinate-FMOC

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

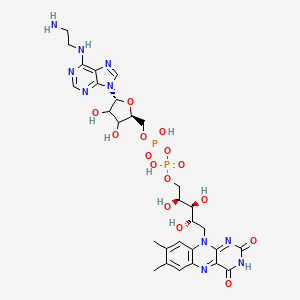

Glufosinate-FMOC is a derivative of glufosinate, an organophosphorus compound widely used as a non-selective herbicide. The compound is formed by the derivatization of glufosinate with fluorenylmethyloxycarbonyl chloride (FMOC-Cl), which is commonly used in analytical chemistry to enhance the detection and quantification of glufosinate in various matrices .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Glufosinate-FMOC involves the reaction of glufosinate with fluorenylmethyloxycarbonyl chloride. The typical procedure includes:

- Dissolving glufosinate in a suitable solvent such as acetonitrile.

- Adding a base like sodium bicarbonate to the solution.

- Introducing fluorenylmethyloxycarbonyl chloride to the mixture.

- Allowing the reaction to proceed at room temperature for a specified period, usually a few hours .

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions: Glufosinate-FMOC primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in hydrolysis under acidic or basic conditions .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.

Hydrolysis: Conducted in the presence of acids like hydrochloric acid or bases like sodium hydroxide.

Major Products:

Substitution Reactions: Yield various substituted derivatives depending on the nucleophile used.

Hydrolysis: Results in the cleavage of the FMOC group, regenerating the parent glufosinate.

Aplicaciones Científicas De Investigación

Glufosinate-FMOC is extensively used in scientific research for:

Analytical Chemistry: Enhancing the detection and quantification of glufosinate in environmental and biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Environmental Monitoring: Assessing the presence of glufosinate residues in water, soil, and food products.

Agricultural Research: Studying the efficacy and environmental impact of glufosinate-based herbicides.

Mecanismo De Acción

Glufosinate-FMOC exerts its effects by inhibiting the enzyme glutamine synthetase, which is crucial for nitrogen metabolism in plants. This inhibition leads to the accumulation of ammonia and reactive oxygen species, causing cellular damage and plant death . The process is light-dependent, with no significant effects observed in the dark .

Comparación Con Compuestos Similares

Glyphosate: Another widely used herbicide that inhibits a different enzyme, 5-enolpyruvylshikimate-3-phosphate synthase.

Bialaphos: A herbicide similar to glufosinate but with a different chemical structure and mode of action.

Uniqueness of Glufosinate-FMOC:

Propiedades

Fórmula molecular |

C20H22NO6P |

|---|---|

Peso molecular |

403.4 g/mol |

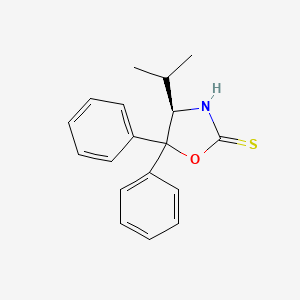

Nombre IUPAC |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[hydroxy(methyl)phosphoryl]butanoic acid |

InChI |

InChI=1S/C20H22NO6P/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)(H,25,26) |

Clave InChI |

XQCPMJCMMVTJOU-UHFFFAOYSA-N |

SMILES canónico |

CP(=O)(CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B13432949.png)

![3-[[[(1S)-1-(Aminocarbonyl)-2-methylpropyl]amino]carbonyl]-1H-Indazole-1-pentanoic Acid Ethyl Ester](/img/structure/B13432966.png)

![2-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B13432969.png)

![7-Fluoro-6-[1-[5-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyrazin-3-yl]ethyl]quinoline](/img/structure/B13432997.png)

![(4-Methyl-[1,4'-bipiperidin]-4-yl)methanol](/img/structure/B13433007.png)

![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13433025.png)